3,5-Bis(prop-2-en-1-yl) 4-(3-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
CAS No.: 406710-13-2
Cat. No.: VC4306362
Molecular Formula: C21H22ClNO4
Molecular Weight: 387.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 406710-13-2 |
|---|---|
| Molecular Formula | C21H22ClNO4 |
| Molecular Weight | 387.86 |
| IUPAC Name | bis(prop-2-enyl) 4-(3-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
| Standard InChI | InChI=1S/C21H22ClNO4/c1-5-10-26-20(24)17-13(3)23-14(4)18(21(25)27-11-6-2)19(17)15-8-7-9-16(22)12-15/h5-9,12,19,23H,1-2,10-11H2,3-4H3 |
| Standard InChI Key | LKTUJASDDXLJIC-UHFFFAOYSA-N |
| SMILES | CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CC(=CC=C2)Cl)C(=O)OCC=C |
Introduction
3,5-Bis(prop-2-en-1-yl) 4-(3-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound belonging to the class of dihydropyridines. This compound features multiple functional groups, including alkenyl and carboxylate moieties, which contribute to its interest in medicinal chemistry and organic synthesis. The presence of the 3-chlorophenyl group suggests potential bioactivity, particularly in relation to cardiovascular pharmacology .
Synthesis Methods
The synthesis of 3,5-Bis(prop-2-en-1-yl) 4-(3-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch reaction, a well-known method for synthesizing dihydropyridines. This reaction combines aldehydes, β-keto esters, and ammonium acetate under acidic conditions.
Synthesis Steps:
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Starting Materials: Aldehydes, β-keto esters, and ammonium acetate.
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Reaction Conditions: Acidic conditions, specific temperature, and solvent choice.
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Product Formation: The reaction yields the desired dihydropyridine derivative.
Biological Activities and Applications
Dihydropyridines are known for their pharmacological properties, particularly as calcium channel blockers and antihypertensive agents. The presence of the 3-chlorophenyl group in this compound suggests potential bioactivity, which could be exploited in cardiovascular pharmacology.
Potential Applications:
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Cardiovascular Pharmacology: As a potential calcium channel blocker.
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Medicinal Chemistry: For its diverse biological activities and potential therapeutic applications.
Chemical Reactions and Reactivity
The compound can undergo various chemical reactions typical of dihydropyridines. These reactions are often facilitated by specific reagents under controlled conditions to ensure selectivity and yield.
Types of Reactions:
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Hydrogenation: Possible due to the presence of double bonds.
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Polymerization: Under catalytic conditions, the double bonds are susceptible to polymerization.
Comparison with Similar Compounds
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